

Application Notes: The Utility of 3-Iodopyridin-4-ol in Medicinal Chemistry

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Compound of Interest

Compound Name: **3-Iodopyridin-4-ol**

Cat. No.: **B189408**

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Introduction

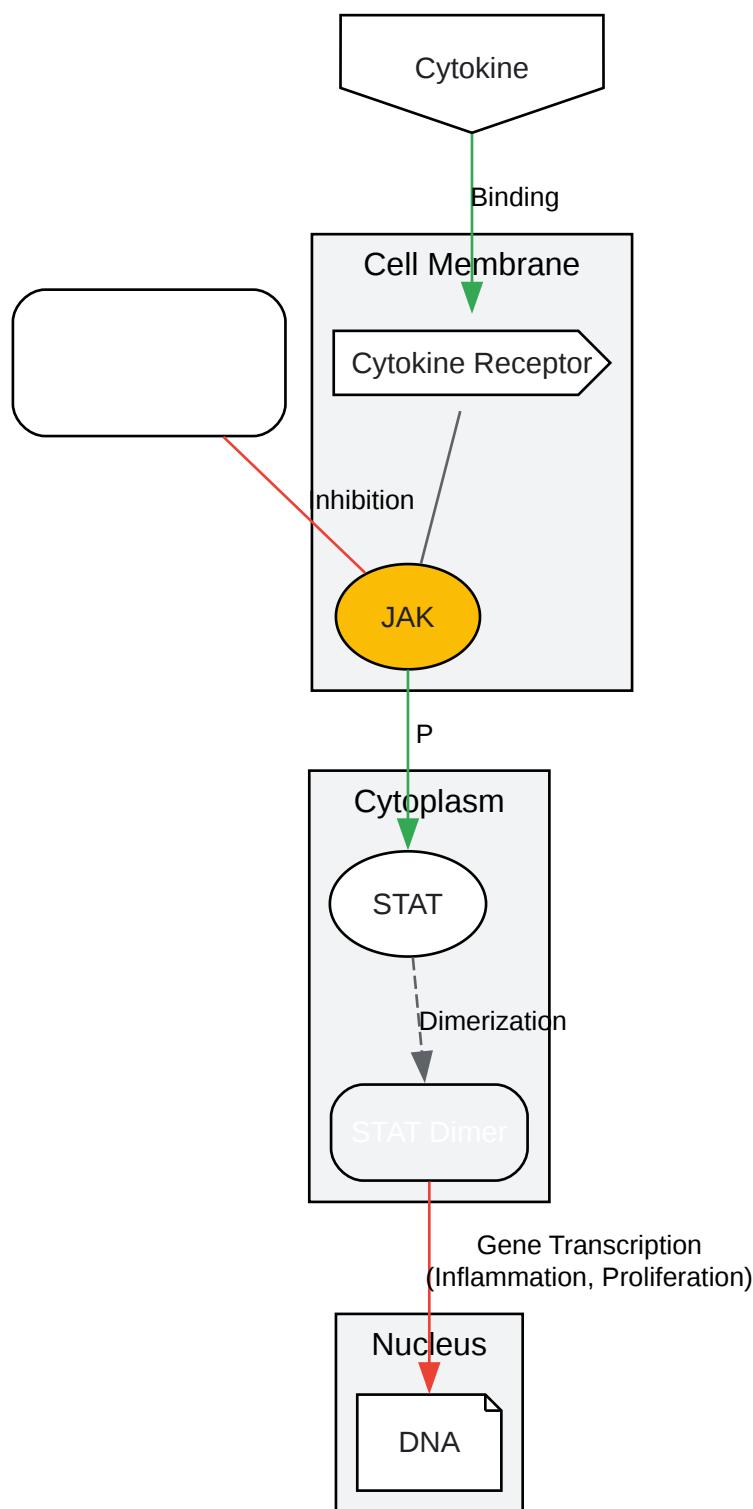
3-Iodopyridin-4-ol is a highly versatile heterocyclic building block utilized in medicinal chemistry for the synthesis of complex molecular architectures.^{[1][2]} Its structure is characterized by a pyridin-4-ol core, which is a common motif in biologically active compounds, and a reactive iodine atom at the 3-position. This iodine atom serves as a crucial handle for various palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse aryl, heteroaryl, and alkynyl moieties. The pyridin-4-ol group can participate in crucial hydrogen bonding interactions with biological targets and improve the physicochemical properties of the final compounds. This unique combination of features makes **3-Iodopyridin-4-ol** an invaluable starting material for generating libraries of novel compounds in drug discovery programs, particularly in the development of kinase inhibitors.

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a privileged structure in the design of kinase inhibitors as the ring nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine core of ATP.^[3] The dysregulation of protein kinase signaling pathways is a hallmark of numerous diseases, most notably cancer.^[4] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.^{[4][5]}

3-Iodopyridin-4-ol serves as a key precursor for inhibitors targeting critical cell signaling pathways such as the JAK-STAT and PI3K/Akt/mTOR pathways.^{[6][7]} By functionalizing the C-3 position of the pyridine ring through cross-coupling reactions, researchers can systematically

explore the structure-activity relationship (SAR) to optimize potency and selectivity for a specific kinase target.^{[7][8]} The resulting 3-aryl or 3-heteroaryl pyridin-4-ol derivatives can effectively compete with ATP for binding in the kinase active site, thereby inhibiting downstream signaling and cellular processes like proliferation and survival.^[6]



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Caption: The JAK-STAT signaling pathway and its inhibition.

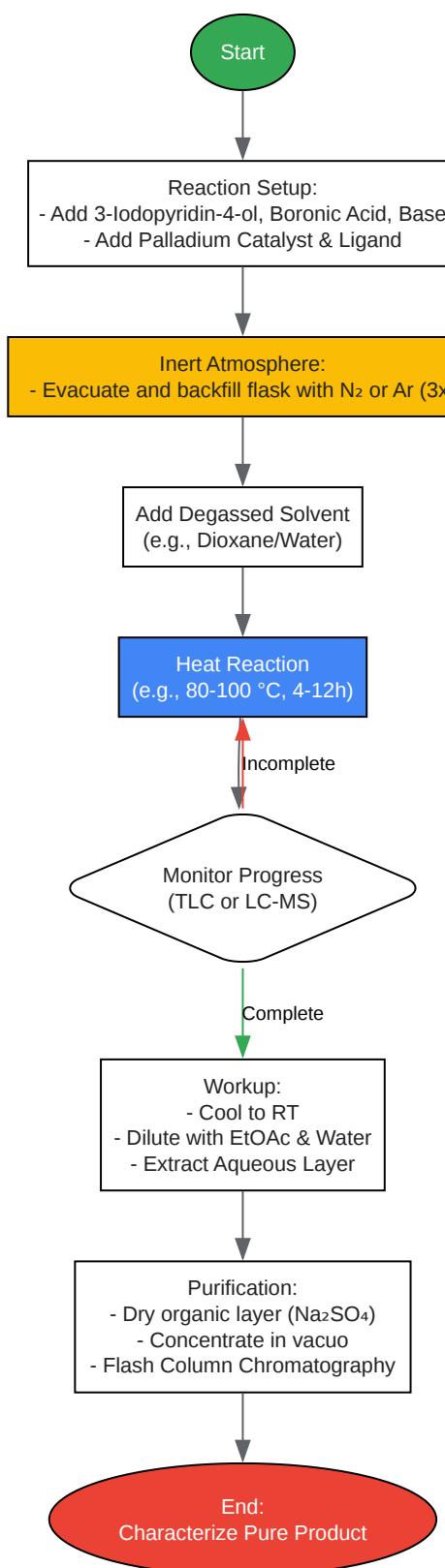
Key Synthetic Protocols

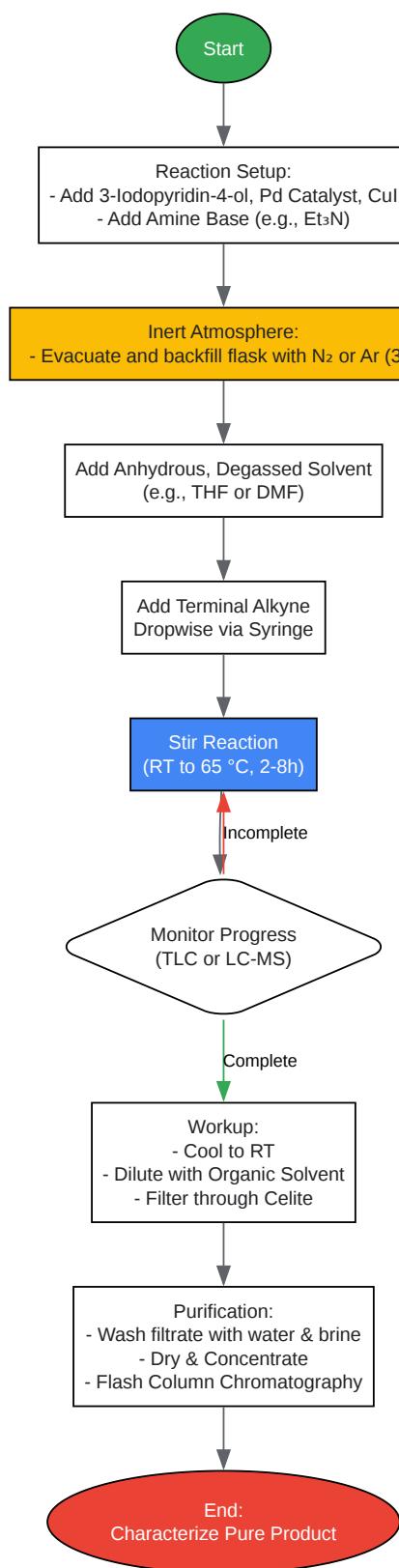
The carbon-iodine bond of **3-Iodopyridin-4-ol** is highly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely used methods for C-C bond formation in medicinal chemistry.[9][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond between **3-Iodopyridin-4-ol** and an organoboron compound (e.g., a boronic acid or ester) catalyzed by a palladium complex. [11][12] This reaction is fundamental for synthesizing 3-aryl or 3-heteroaryl pyridin-4-ol derivatives.

General Protocol for Suzuki-Miyaura Coupling



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